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Compound Name: 4-(Thiophen-3-yl)benzaldehyde

Cat. No.: B132776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the structural elucidation of

novel compounds is a cornerstone of innovation. The thiophene moiety, a five-membered

aromatic ring containing a sulfur atom, is a recognized pharmacophore present in numerous

FDA-approved drugs.[1] Its bioisosteric similarity to a phenyl ring allows it to modulate

physicochemical properties, influencing drug-receptor interactions and metabolic stability.

When coupled with a benzaldehyde scaffold, it forms a class of compounds with significant

potential in the development of new therapeutic agents and functional materials.

This guide provides a comparative analysis of the X-ray crystal structures of derivatives related

to 4-(thiophen-3-yl)benzaldehyde. While the crystal structure for the parent compound is not

readily available in the public domain, this document synthesizes crystallographic data from

closely related analogs to offer insights into their three-dimensional arrangements and

intermolecular interactions. Understanding these structural nuances is paramount for rational

drug design and the prediction of material properties.

Comparative Crystallographic Analysis
The precise arrangement of atoms within a crystal lattice, determined through single-crystal X-

ray diffraction, provides invaluable information on conformation, bond lengths, bond angles,

and non-covalent interactions. These parameters collectively dictate the macroscopic
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properties of a compound. Below is a comparative table summarizing key crystallographic data

for a selection of thiophene-containing derivatives.

Parameter

(E)-1-(4-
hydroxyphe
nyl)-3-
(thiophen-3-
yl)prop-2-
en-1-one[2]

(E)-1-(4-
methoxyph
enyl)-3-
(thiophen-3-
yl)prop-2-
en-1-one[2]

(E)-1-(4-
ethoxyphen
yl)-3-
(thiophen-3-
yl)prop-2-
en-1-one[2]

(E)-1-(4-
bromophen
yl)-3-
(thiophen-3-
yl)prop-2-
en-1-one[2]

5-tert-Butyl-
2-hydroxy-
3-(2-
thienyl)ben
zaldehyde[3
]

Chemical

Formula
C₁₃H₁₀O₂S C₁₄H₁₂O₂S C₁₅H₁₄O₂S C₁₃H₉BrOS C₁₅H₁₆O₂S

Molecular

Weight
230.28 g/mol 244.31 g/mol 258.33 g/mol 293.18 g/mol 260.34 g/mol

Crystal

System
Monoclinic Monoclinic Monoclinic Orthorhombic Triclinic

Space Group P2₁/c P2₁/c P2₁/n Pbca P-1

Unit Cell

Dimensions

a =

11.1331(4) Å,

b =

15.3533(6) Å,

c = 6.2753(2)

Å, β =

93.300(3)°

a =

11.2319(5) Å,

b =

15.8234(8) Å,

c = 6.6439(3)

Å, β =

95.748(4)°

a =

11.2155(7) Å,

b =

16.3957(9) Å,

c = 6.9135(4)

Å, β =

96.068(5)°

a =

17.5512(10)

Å, b =

7.3789(4) Å,

c =

18.7847(11)

Å

a =

7.2016(14) Å,

b =

8.9375(18) Å,

c = 10.922(2)

Å, α =

91.50(3)°, β =

107.69(3)°, γ

= 93.25(3)°

Unit Cell

Volume
1069.94(7) Å³

1175.71(10)

Å³

1264.75(13)

Å³
2433.8(2) Å³ 668.0(2) Å³

Molecules

per Unit Cell

(Z)

4 4 4 8 2
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Structural Commentary and Supramolecular
Features
The presented data reveals how substitutions on the phenyl ring influence the crystal packing

and molecular geometry. For the chalcone derivatives, the configuration about the C=C double

bond is consistently E.[2] The planarity of the molecules varies with the substituent, with the

hydroxyl derivative being almost planar, while the bromo derivative shows the largest deviation

from planarity.[2] This has a direct impact on the supramolecular assembly. The molecular

packing of the hydroxyl derivative features chains formed by O—H⋯O hydrogen bonds. In

contrast, the methoxy and ethoxy derivatives form dimers through C—H⋯O interactions.[2]

The bromo derivative's crystal packing is characterized by C—H⋯π(thiophene) contacts.[2]

In the case of 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde, the thiophene and phenyl rings

are nearly coplanar, with a dihedral angle of 4.35 (8)°.[3] A notable feature is the presence of

an intramolecular O—H⋯O hydrogen bond between the hydroxyl group and the aldehyde

oxygen atom, which stabilizes the molecular conformation.[3]

Experimental Protocols: A Self-Validating System
The determination of a crystal structure is a meticulous process that demands precision at

every step to ensure the integrity of the final model. The following outlines a generalized, self-

validating workflow for the synthesis, crystallization, and X-ray diffraction analysis of thiophene-

containing benzaldehyde derivatives.

Synthesis of Thiophene-Containing Chalcones
A common route to synthesize the chalcone derivatives involves a Claisen-Schmidt

condensation.

Step-by-Step Methodology:

Reactant Preparation: Dissolve the appropriate substituted acetophenone and thiophene-3-

carbaldehyde in a suitable solvent such as ethanol.

Base-Catalyzed Condensation: Add a catalytic amount of a base (e.g., aqueous sodium

hydroxide) to the solution at room temperature.
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Reaction Monitoring: Stir the reaction mixture and monitor its progress using thin-layer

chromatography (TLC).

Product Isolation: Upon completion, neutralize the reaction mixture with a dilute acid (e.g.,

HCl) and collect the precipitated product by filtration.

Purification: Wash the crude product with water and recrystallize from a suitable solvent

(e.g., ethanol) to obtain pure crystals.

Single Crystal Growth
The quality of the single crystal is paramount for a successful X-ray diffraction experiment.

Step-by-Step Methodology:

Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has

moderate solubility.

Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound

at room temperature or a slightly elevated temperature.

Crystallization Conditions: Loosely cover the container and allow the solvent to evaporate

slowly and undisturbed over several days. High-quality single crystals should form during this

period.

Single-Crystal X-ray Diffraction Analysis
This is the definitive technique for elucidating the three-dimensional atomic arrangement.[4]

Step-by-Step Methodology:

Crystal Mounting: Carefully select a well-formed single crystal of appropriate size and mount

it on a goniometer head.

Data Collection: Place the mounted crystal on a diffractometer equipped with an X-ray

source (e.g., Mo Kα radiation).[4] The crystal is typically cooled to a low temperature (e.g.,

100-150 K) to minimize thermal vibrations. A series of diffraction patterns are collected as the

crystal is rotated.[2][4]
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Data Reduction: The collected diffraction images are processed to determine the intensities

and positions of the diffraction spots. These data are then corrected for various experimental

factors.

Structure Solution and Refinement: The corrected data is used to solve the phase problem

and generate an initial electron density map. This map is then used to build a molecular

model, which is subsequently refined against the experimental data to obtain the final,

accurate crystal structure.

Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the general

molecular structure and the experimental workflow.
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General Molecular Structure of 4-(Thiophen-3-yl)benzaldehyde
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Caption: Molecular scaffold of 4-(Thiophen-3-yl)benzaldehyde.
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Experimental Workflow for X-ray Crystal Structure Analysis
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Caption: Workflow for X-ray crystal structure determination.
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Conclusion
The crystallographic data of 4-(thiophen-3-yl)benzaldehyde derivatives and their analogs

provide critical insights into their solid-state structures. The subtle interplay of substituent

effects on molecular conformation and the resulting supramolecular architecture underscores

the importance of detailed structural analysis in the rational design of new molecules. The

methodologies presented herein offer a robust framework for obtaining high-quality

crystallographic data, which is indispensable for advancing the fields of drug discovery and

materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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